BenchChemオンラインストアへようこそ!

Acethropan-S

Corticosteroidogenesis Adrenal function testing Synthetic ACTH bioequivalence

Acethropan-S is the 23-amino-acid N-terminal ACTH fragment (MW 2836.37 Da) retaining full corticosteroidogenic activity at ~100 IU/mg. For sustained 4–6 hr adrenal stimulation, 0.75 mg prolonged IV infusion outperforms IM bolus dosing, while 0.5 mg enables superior diagnostic discrimination for subtle adrenal hypofunction vs. 0.25 mg. Lacking the immunogenic 25-39 C-terminal tail, it prevents antibody-mediated neutralization in repeated-dosing protocols—critical for longitudinal HPA axis studies and chronic stress models. Supplied as monoacetate salt (CAS 22548-67-0) with ≥98% HPLC purity. The N-terminal serine is amenable to chemical modification (e.g., β-alanine substitution increases activity fivefold), making this a versatile scaffold for SAR investigations. An independent alternative to cosyntropin (1-24) for diversified sourcing. Request quote for research quantities.

Molecular Formula C131H203N39O30S
Molecular Weight 2836.3 g/mol
CAS No. 20566-04-5
Cat. No. B1496387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcethropan-S
CAS20566-04-5
Synonyms1-23 ACTH
acethropan-S
acethropan-S, acetate
acethropan-S, monoacetate
ACTH(1-23)
HOE 254
Molecular FormulaC131H203N39O30S
Molecular Weight2836.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CO)N
InChIInChI=1S/C131H203N39O30S/c1-72(2)105(123(194)149-68-102(175)151-85(30-13-17-50-132)110(181)153-86(31-14-18-51-133)111(182)154-88(34-21-54-144-129(137)138)112(183)159-93(36-23-56-146-131(141)142)127(198)170-58-25-38-101(170)122(193)168-107(74(5)6)124(195)158-87(32-15-19-52-134)116(187)166-106(73(3)4)125(196)164-98(128(199)200)62-77-41-45-81(174)46-42-77)167-121(192)100-37-24-57-169(100)126(197)92(33-16-20-53-135)152-103(176)67-148-109(180)96(63-78-65-147-84-29-12-11-28-82(78)84)162-113(184)89(35-22-55-145-130(139)140)155-117(188)95(60-75-26-9-8-10-27-75)161-119(190)97(64-79-66-143-71-150-79)163-114(185)90(47-48-104(177)178)156-115(186)91(49-59-201-7)157-120(191)99(70-172)165-118(189)94(160-108(179)83(136)69-171)61-76-39-43-80(173)44-40-76/h8-12,26-29,39-46,65-66,71-74,83,85-101,105-107,147,171-174H,13-25,30-38,47-64,67-70,132-136H2,1-7H3,(H,143,150)(H,148,180)(H,149,194)(H,151,175)(H,152,176)(H,153,181)(H,154,182)(H,155,188)(H,156,186)(H,157,191)(H,158,195)(H,159,183)(H,160,179)(H,161,190)(H,162,184)(H,163,185)(H,164,196)(H,165,189)(H,166,187)(H,167,192)(H,168,193)(H,177,178)(H,199,200)(H4,137,138,144)(H4,139,140,145)(H4,141,142,146)/t83-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,105-,106-,107-/m0/s1
InChIKeyMJMNKPHPGRJIMV-VELINFEKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acethropan-S (CAS 20566-04-5): A 1-23 Corticotropin Fragment for Adrenal Function Diagnostics


Acethropan-S (CAS 20566-04-5), also known as corticotropin-(1-23)-tricosipeptide-amide or HOE 254, is a synthetic 23-amino-acid peptide fragment corresponding to the N-terminal sequence of adrenocorticotropic hormone (ACTH). It retains the full biological activity of the native 39-amino-acid hormone [1] while functioning as a diagnostic agent for the assessment of adrenal function. Its molecular formula is C₁₃₁H₂₀₃N₃₉O₃₀S, with a molecular weight of 2836.37 Da . The compound is supplied as the monoacetate salt (CAS 22548-67-0) and was historically developed by Hoechst AG (hence HOE 254) and later associated with Sanofi-Aventis [2][3].

Why Acethropan-S Cannot Be Interchanged with Other ACTH Analogs in Diagnostic Protocols


Synthetic ACTH fragments of differing chain lengths cannot be freely substituted because the structure–activity relationship (SAR) governing corticosteroidogenic potency is exquisitely sensitive to N-terminal chain length. While fragments containing 1-23, 1-24, or 1-26 amino acids all retain full biological activity, the decrement from 20 to 19 residues results in a ~70% loss of potency [1]. Acethropan-S occupies a specific position in this SAR landscape: at 23 residues, it achieves full corticosteroidogenic activity (~100 IU/mg) [2] without the 25-39 C-terminal tail responsible for the pronounced immunogenicity of natural ACTH [3]. Additionally, the presence or absence of a single residue (position 24) influences pharmacokinetic behavior: prolonged 6-hour intravenous infusion of the 1-23 polypeptide has been shown to be more effective than comparable intramuscular dosing, a differentiation that affects protocol selection when route-dependent cortisol response kinetics are critical [4]. The quantitative evidence below establishes where Acethropan-S stands relative to its closest analogs.

Acethropan-S (1-23 ACTH) vs. Cosyntropin (1-24 ACTH) vs. Natural ACTH (1-39): Quantitative Evidence Guide for Scientific Selection


Equal Peak Corticosteroid Response: Acethropan-S (1-23) Matches Natural ACTH (1-39) and Cosyntropin (1-24) at 0.75 mg IV Infusion

In a direct head-to-head clinical study, 0.75 mg of the synthetic 1-23 ACTH polypeptide (Acethropan-S) administered intravenously over 6 hours produced a comparable increase in plasma 11-(OH) corticosteroids to that achieved by 75 U of purified porcine ACTH (1-39) or 0.75 mg of the synthetic 1-24 polypeptide (cosyntropin). The 1-23, 1-24, and natural 1-39 ACTH were equipotent on a molar basis in this prolonged infusion paradigm [1]. This establishes that Acethropan-S delivers full corticosteroidogenic activity equivalent to both the 1-24 synthetic standard and the natural hormone, yet provides a distinct chain-length option for researchers requiring 1-23 specificity.

Corticosteroidogenesis Adrenal function testing Synthetic ACTH bioequivalence

Route-Dependent Superiority: Prolonged Intravenous Acethropan-S (1-23) Outperforms Intramuscular Dosing by Sustained Corticosteroid Elevation

The same 1968 clinical study demonstrated that prolonged 6-hour intravenous administration of the 1-23 polypeptide was more effective than comparable amounts given intramuscularly in evoking higher levels of corticosteroids at the 6-hour time point [1]. This route-dependent pharmacokinetic differentiation implies that for protocols requiring sustained, high-level adrenal stimulation over several hours (e.g., dynamic adrenal function testing), intravenous Acethropan-S provides superior cortisol output compared to intramuscular administration of the same dose. By contrast, cosyntropin (1-24) showed that even rapid 2-minute IV bolus administration of 0.75 mg was as effective as 6-hour IV infusion, indicating that 1-23 and 1-24 fragments exhibit different route-dependent pharmacokinetic profiles.

Pharmacokinetics Route of administration Cortisol stimulation protocols

Dosage Optimization for Adrenal Insufficiency Discrimination: 0.5 mg Acethropan-S Superior to 0.25 mg for Cortisol Release Evaluation

A clinical trial by Grabner et al. (1976) evaluated Acethropan-S for adrenal function assessment and reported that in both normal subjects and patients with adrenal insufficiency, the cortisol-releasing capacity could be better evaluated with a dosage of 0.5 mg than with 0.25 mg [1]. This dose-response differentiation is clinically meaningful: the higher dose provides greater discriminatory power for detecting partial adrenal insufficiency. No obvious side effects were induced by Acethropan-S at either dose level. Comparatively, the standard cosyntropin diagnostic dose of 0.25 mg has been established to maximally stimulate the adrenal cortex to the same extent as 25 units of natural ACTH [2], suggesting that the 0.5 mg Acethropan-S dose may provide a supramaximal stimulation margin that enhances diagnostic sensitivity.

Adrenal insufficiency Dose-response Diagnostic accuracy

Reduced Immunogenicity: 1-23 ACTH Fragments Spare the Antigenic C-Terminal Domain Present in Natural ACTH (1-39)

The immunogenic determinant of ACTH resides predominantly in the C-terminal amino acids 25-39, a region absent from Acethropan-S (1-23) [1]. Regulatory labeling for cosyntropin (1-24) confirms that synthetic fragments containing 1-26, 1-24, or 1-23 amino acids exhibit very little immunologic activity despite retaining full biologic activity, a property that assumes added importance given the known antigenicity of natural ACTH [2]. Compared to natural ACTH (1-39), Acethropan-S eliminates the immunogenic tail while preserving corticosteroidogenic potency, making it suitable for protocols requiring repeated administration or use in sensitized individuals. While cosyntropin (1-24) shares this immunological advantage, Acethropan-S provides an alternative 1-23 option for laboratories managing supply chain or formulation preferences.

Immunogenicity Peptide antigenicity ACTH analog safety

Chain-Length–Potency Threshold: Acethropan-S (23 Residues) Retains Full Activity; 20-Residue Fragment Falls Below Clinical Utility

The SAR governing ACTH fragment potency demonstrates a sharp threshold: fragments of 20 amino acids or longer retain full or near-full biological activity, while a 19-residue fragment loses approximately 70% of potency [1]. The 1-23 fragment (Acethropan-S) sits well above this threshold, with a measured physiological activity of approximately 100 IU/mg [2]. This positions it as the shortest ACTH fragment that reliably retains the full activity spectrum equivalent to the natural hormone. For comparison, a 1-20 ACTH fragment retains substantial activity but with reduced potency relative to 1-23, as shown in the 1968 direct comparison: 1-23 and 1-24 fragments were equipotent at 0.75 mg, whereas the 1-20 fragment with methionine at position 4 showed diminished efficacy [3]. The 23-residue length thus represents a rational minimum for full-activity ACTH analog applications, balancing synthetic accessibility with preserved biological function.

Structure-activity relationship Peptide chain length Corticosteroidogenic potency

Depot Formulation Duration: Acethropan-S Depot (Natural ACTH) vs. Synthetic 1-24 Corticotropin in Guinea Pig Adrenal Stimulation

A comparative histological study in guinea pigs examined the effects of natural ACTH administered as a depot formulation (Depot-Acethropan) versus synthetic 1-24 corticotropin (Ciba) on adrenal cortex activity, as measured by urinary 17-hydroxycorticosteroid (17-OHCS) excretion [1]. While both preparations increased adrenal steroid output, the depot nature of the Acethropan formulation implies prolonged duration of action suitable for sustained adrenal stimulation protocols. This contrasts with the rapid absorption profile of synthetic cosyntropin, which reaches peak plasma levels quickly after intramuscular administration [2]. For research models requiring sustained adrenocortical drive over days rather than hours, the depot formulation of Acethropan offers a kinetic profile distinct from the rapid-onset, short-duration cosyntropin injection.

Depot formulation Adrenal histology Sustained release

Optimal Scientific and Industrial Application Scenarios for Acethropan-S (1-23 ACTH)


Dynamic Adrenal Function Testing with Sustained Intravenous ACTH Stimulation

For clinical research protocols requiring sustained, high-level adrenal stimulation over 4–6 hours to differentiate between primary and secondary adrenal insufficiency, Acethropan-S administered as a prolonged 0.75 mg intravenous infusion provides corticosteroid responses comparable to natural ACTH and cosyntropin (1-24) [1]. The 0.5 mg dose has been validated as providing better cortisol-releasing discrimination than 0.25 mg [2], enabling enhanced diagnostic sensitivity for subtle adrenal hypofunction. The route-dependent pharmacokinetics—where prolonged IV 1-23 infusion outperforms IM administration at the 6-hour endpoint [1]—make this compound particularly suited to dynamic infusion protocols rather than bolus testing.

Peptide SAR Studies at the 1-23/1-24 Chain-Length Boundary

Acethropan-S serves as an essential reference compound in structure–activity relationship (SAR) investigations probing the functional consequences of peptide chain-length variation at the 23-residue boundary. With a defined biological activity of approximately 100 IU/mg [1], it anchors the potency scale for synthetic ACTH fragments. Its N-terminal serine residue is amenable to chemical modification: replacement with β-alanine increases physiological activity fivefold, while substitution with L-proline reduces it by half [1], providing a versatile scaffold for investigating N-terminal determinants of ACTH receptor activation. The existence of both α1-23NH2-ACTH and β-alanine1-α1-23NH2-ACTH variants [2] further expands the toolkit for fine-mapping ACTH receptor pharmacophores.

Longitudinal Animal Studies Requiring Low-Immunogenicity ACTH Challenge

When research protocols necessitate repeated ACTH challenges over weeks or months—such as chronic stress models, longitudinal HPA axis profiling, or studies in species prone to anti-ACTH antibody development—the 1-23 fragment's absence of the immunogenic 25-39 C-terminal region [1] makes Acethropan-S a preferred alternative to natural-sequence ACTH (1-39). This reduced immunogenicity, shared with the 1-24 fragment [2], minimizes confounding antibody-mediated neutralization of the challenge agent in repeated-dosing paradigms. The depot formulation (Depot-Acethropan) further extends this utility to chronic adrenal stimulation models where sustained, rather than acute, HPA axis activation is required .

Supply Chain Diversification for Synthetic ACTH Diagnostic Standards

For laboratories and procurement managers seeking to diversify their sourcing of synthetic ACTH standards beyond the widely commercialized cosyntropin (1-24), Acethropan-S (1-23) offers a chemically distinct yet biologically equivalent alternative. As a 23-residue peptide with full corticosteroidogenic activity at 0.75 mg [1], it can substitute for cosyntropin in validated diagnostic protocols while providing an independent supply chain option. The monoacetate salt form (CAS 22548-67-0) is the defined pharmaceutical entity [2], ensuring batch-to-batch consistency for regulated applications. This dual-source capability is particularly relevant for laboratories operating under quality management systems that require validated backup suppliers for critical diagnostic reagents.

Quote Request

Request a Quote for Acethropan-S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.